molecular formula C21H21N3O5S B3313105 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946345-67-1

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B3313105
CAS No.: 946345-67-1
M. Wt: 427.5 g/mol
InChI Key: HRWIMOJKBKEDNH-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindoline core and a tetrahydroquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps, starting with the preparation of the isoindoline and tetrahydroquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, sulfonyl chlorides, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanoic acid
  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
  • 1,3-dioxoisoindolin-2-yl pivalate

Uniqueness

Compared to similar compounds, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide stands out due to its unique combination of the isoindoline and tetrahydroquinoline moieties. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-2-30(28,29)24-11-5-6-14-12-15(9-10-18(14)24)22-19(25)13-23-20(26)16-7-3-4-8-17(16)21(23)27/h3-4,7-10,12H,2,5-6,11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWIMOJKBKEDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

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